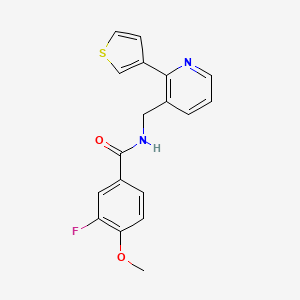

![molecular formula C13H9BrN2O B2664603 3-溴-5H-二苯并[b,e][1,4]二氮杂环辛-11(10H)-酮 CAS No. 755026-53-0](/img/structure/B2664603.png)

3-溴-5H-二苯并[b,e][1,4]二氮杂环辛-11(10H)-酮

描述

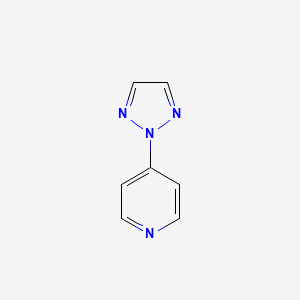

“3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” is a chemical compound. It is related to the 10,11-dihydro-5H-dibenzo[b,f]azepine unit . This unit has been used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes .

Synthesis Analysis

The synthesis of compounds related to “3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” involves the use of donor groups, triphenylamine (TPA) and carbazole (CZ), attached at different positions of the central core . A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which involved the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include hydrohalogenation and arylation . The hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step, which proceeded in a syn-selective manner without forming any detectable over-addition product .科学研究应用

结构和化学性质

- 互变异构体形式和二聚体缔合:对二苯并二氮杂酮的研究揭示了对其互变异构体形式和二聚体缔合的重大见解。一项研究考察了二苯并二氮杂酮的环酰胺实体之间的氢键桥联导致的二聚体缔合差异。它强调了母体化合物及其衍生物之间的结构差异,讨论了氨基-氧代(内酰胺)和羟基亚胺(内酰亚胺)互变异构体形式的潜在存在以及对分子间互变异构的影响 (Keller、Bhadbhade 和 Read,2012)。

合成方法和衍生物

新型合成路线:已经开发出一种创新的方法来合成二苯并稠合七元氮杂环,包括 5,10-二氢-11H-二苯并[b,e][1,4]-二氮杂-11-酮,使用串联还原-内酰胺化序列。该方法提供了一个简化的合成过程,以高效率生成目标杂环 (Bunce 和 Schammerhorn,2006)。

钯催化的多米诺合成:已经探索了用于 10,11-二氢-5H-二苯并[b,e][1,4]二氮杂的钯催化的多米诺合成方法,证明了分子间单 N-苄基化后接分子内 N'-芳基化的顺序。该过程突出了钯催化在构建复杂氮杂环中的效用 (Laha、Tummalapalli 和 Gupta,2014)。

结构衍生物的生物活性:一项研究合成并评估了一系列 5H-二苯并[b,e][1,4]二氮杂-11(10H)-酮衍生物对癌细胞系的抗增殖活性。一种化合物显示出有效的肿瘤生长抑制,表明基于二苯并二氮杂酮支架开发新的癌症治疗剂的潜力 (Kumar 等人,2016)。

未来方向

属性

IUPAC Name |

9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKNIAACUFZSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)

![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2664534.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)

![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)

![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)